(E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
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Properties
CAS No. |
942001-91-4 |
|---|---|
Molecular Formula |
C23H28N4O3 |
Molecular Weight |
408.502 |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H28N4O3/c1-23(2,3)16-10-12-17(13-11-16)24-21(28)26-20-18-8-5-6-9-19(18)25-22(29)27(20)14-7-15-30-4/h5-6,8-13H,7,14-15H2,1-4H3,(H2,24,26,28) |
InChI Key |
AMTKWFHQVQVJKZ-LHLOQNFPSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a member of the quinazoline family, which has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinazoline moiety which is crucial for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving cellular uptake.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific activities associated with (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea are summarized below:
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives:
- Mechanism : Quinazolines may inhibit key signaling pathways involved in tumor growth and metastasis.
- Case Study : A study demonstrated that similar compounds induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Quinazolines also display antimicrobial properties:
- In vitro Studies : Compounds structurally related to the target compound have shown effective inhibition against various bacterial strains.
- Efficacy : The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.05 µg/mL against certain pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolines is another area of interest:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vivo studies indicated that derivatives reduced inflammation markers in animal models .
Table 1: Biological Activities of Related Quinazoline Compounds
| Compound Name | Activity Type | IC50/ MIC Value | Reference |
|---|---|---|---|
| Compound A | Anticancer | 1.61 µg/mL | |
| Compound B | Antimicrobial | 0.05 µg/mL | |
| Compound C | Anti-inflammatory | Not specified |
Mechanistic Studies
Molecular docking studies have been employed to understand how this compound interacts with biological targets:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives, including those similar to (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. These compounds have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit the activity of enzymes such as Tumor Necrosis Factor-alpha converting enzyme (TACE), which plays a role in cancer progression .
- Case Studies : A study demonstrated that modifications in the structure of quinazoline derivatives could enhance their anticancer efficacy against various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Properties
Quinazoline derivatives have also been explored for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds valuable in treating conditions where inflammation is a key factor.
- Research Findings : Compounds similar to (E)-1-(4-(tert-butyl)phenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea have shown potential in reducing inflammation markers in vitro and in vivo models .
Antidiabetic Effects
The structural features of this compound suggest potential applications in diabetes management. Research has indicated that certain quinazoline derivatives exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.
- Study Insights : A series of synthesized quinazoline analogues were evaluated for their α-glucosidase inhibitory activity, leading to promising results for potential antidiabetic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What green chemistry approaches reduce environmental impact in synthesis?
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Recover Pd catalysts via magnetic nanoparticle immobilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
